Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a nitrophenyl ring, which is further substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate typically involves the reaction of 4-(dimethylamino)-3-nitrophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-(dimethylamino)-3-nitrophenol+isopropyl chloroformate→Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is Propan-2-yl [4-(amino)-3-nitrophenyl]carbamate.
Substitution: The products depend on the substituent introduced, such as Propan-2-yl [4-(dimethylamino)-3-alkylphenyl]carbamate.
Scientific Research Applications
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The nitrophenyl group plays a crucial role in its activity, and the dimethylamino group enhances its binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-PRODAN: A compound with similar structural features but different photophysical properties.
Dimethylaminoisopropanol: An amino alcohol used as a building block in organic synthesis.
Uniqueness
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
629648-22-2 |
---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
propan-2-yl N-[4-(dimethylamino)-3-nitrophenyl]carbamate |
InChI |
InChI=1S/C12H17N3O4/c1-8(2)19-12(16)13-9-5-6-10(14(3)4)11(7-9)15(17)18/h5-8H,1-4H3,(H,13,16) |
InChI Key |
WDZJUXZGEPUFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.